tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate
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Overview
Description
tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate: is an organic compound that features a tert-butyl ester group, a brominated aromatic ring, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-bromo-2,6-dimethoxybenzylamine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate can be used as a building block for more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate would depend on its specific application. In general, the brominated aromatic ring and the ester group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
- tert-Butyl bromoacetate
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 2,6-Dibromo-4-tert-butylphenol
Uniqueness: tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate is unique due to its combination of a brominated aromatic ring, a dimethoxybenzyl moiety, and a tert-butyl ester group
Properties
Molecular Formula |
C16H24BrNO4 |
---|---|
Molecular Weight |
374.27 g/mol |
IUPAC Name |
tert-butyl 2-[(4-bromo-2,6-dimethoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(19)10-18(4)9-12-13(20-5)7-11(17)8-14(12)21-6/h7-8H,9-10H2,1-6H3 |
InChI Key |
QXKKOXBPIDRGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=C(C=C(C=C1OC)Br)OC |
Origin of Product |
United States |
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